

Comparative Genomics of Furocoumarin-Producing Plants: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Furocoumarins, a class of secondary metabolites, are renowned for their potent phototoxic, phytotoxic, and pharmacological properties. Their biosynthesis is a complex process that has evolved independently across several plant families, offering a compelling subject for comparative genomic studies. This guide provides an objective comparison of the genetic and molecular mechanisms underlying furocoumarin production in different plant species, supported by experimental data and detailed methodologies.

Overview of Furocoumarin Biosynthesis

Furocoumarins are derived from the phenylpropanoid pathway, with umbelliferone serving as a key precursor for both linear and angular types.[1][2] The diversification of furocoumarin structures arises from a series of enzymatic reactions including prenylation, cyclization, hydroxylation, and methylation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), prenyltransferases (PTs), and cyclases.[3][4][5] The core biosynthetic pathway leading to the basic linear furocoumarin (psoralen) and angular furocoumarin (angelicin) is initiated by the prenylation of umbelliferone at either the C6 or C8 position.[1]

Biosynthetic Pathway of Linear and Angular Furocoumarins

The production of linear and angular furocoumarins diverges at the prenylation of umbelliferone. Prenylation at the 6-position leads to the formation of demethylsuberosin, a

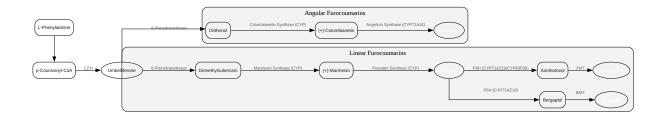


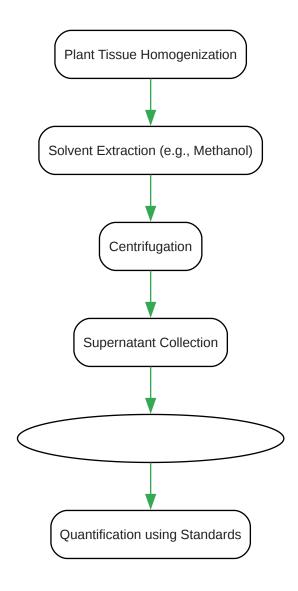




precursor for linear furocoumarins like psoralen. Conversely, prenylation at the 8-position yields osthenol, the precursor for angular furocoumarins such as angelicin.[1] Subsequent cyclization and modification steps are catalyzed by a series of enzymes, many of which belong to the CYP71 family of cytochrome P450s.[6][7]









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